molecular formula C27H29ClN4OS B4215053 2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(3S,5S,7S)-tricyclo[3.3.1.1~3,7~]dec-1-yl]acetamide

2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(3S,5S,7S)-tricyclo[3.3.1.1~3,7~]dec-1-yl]acetamide

Cat. No.: B4215053
M. Wt: 493.1 g/mol
InChI Key: MVBMLTIAHXUTET-UHFFFAOYSA-N
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Description

2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(3S,5S,7S)-tricyclo[3.3.1.1~3,7~]dec-1-yl]acetamide is a complex organic compound that belongs to the class of adamantane derivatives. Adamantane is a diamondoid hydrocarbon known for its rigid, cage-like structure, which imparts unique physical and chemical properties to its derivatives. This particular compound features a triazole ring, a benzyl group, and a chlorophenyl group, making it a molecule of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(3S,5S,7S)-tricyclo[3.3.1.1~3,7~]dec-1-yl]acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound.

    Introduction of the Adamantyl Group: The adamantyl group is introduced via a nucleophilic substitution reaction, where an adamantyl halide reacts with the triazole intermediate.

    Attachment of the Benzyl and Chlorophenyl Groups: These groups are introduced through Friedel-Crafts alkylation reactions, using benzyl chloride and chlorobenzene in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyl and benzyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the triazole ring or the chlorophenyl group, potentially leading to the formation of amines or dechlorinated products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the chlorophenyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of adamantyl ketones or benzyl alcohols.

    Reduction: Formation of amines or dechlorinated derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(3S,5S,7S)-tricyclo[3.3.1.1~3,7~]dec-1-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of viral infections and neurological disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(3S,5S,7S)-tricyclo[3.3.1.1~3,7~]dec-1-yl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in viral replication or neurological signaling.

    Pathways Involved: It may inhibit key enzymes or block receptor sites, thereby disrupting the normal function of the target organism or cell.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: Another adamantane derivative known for its antiviral properties.

    Rimantadine: Similar to amantadine, used in the treatment of influenza.

    Memantine: An adamantane derivative used in the treatment of Alzheimer’s disease.

Uniqueness

2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(3S,5S,7S)-tricyclo[3.3.1.1~3,7~]dec-1-yl]acetamide is unique due to its combination of a triazole ring, benzyl group, and chlorophenyl group, which imparts distinct chemical and biological properties. Its structural complexity allows for diverse applications in various fields of research and industry.

Properties

IUPAC Name

N-(1-adamantyl)-2-[[5-benzyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29ClN4OS/c28-22-6-8-23(9-7-22)32-24(13-18-4-2-1-3-5-18)30-31-26(32)34-17-25(33)29-27-14-19-10-20(15-27)12-21(11-19)16-27/h1-9,19-21H,10-17H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBMLTIAHXUTET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)CSC4=NN=C(N4C5=CC=C(C=C5)Cl)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(3S,5S,7S)-tricyclo[3.3.1.1~3,7~]dec-1-yl]acetamide
Reactant of Route 2
Reactant of Route 2
2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(3S,5S,7S)-tricyclo[3.3.1.1~3,7~]dec-1-yl]acetamide
Reactant of Route 3
Reactant of Route 3
2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(3S,5S,7S)-tricyclo[3.3.1.1~3,7~]dec-1-yl]acetamide
Reactant of Route 4
Reactant of Route 4
2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(3S,5S,7S)-tricyclo[3.3.1.1~3,7~]dec-1-yl]acetamide
Reactant of Route 5
Reactant of Route 5
2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(3S,5S,7S)-tricyclo[3.3.1.1~3,7~]dec-1-yl]acetamide
Reactant of Route 6
Reactant of Route 6
2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(3S,5S,7S)-tricyclo[3.3.1.1~3,7~]dec-1-yl]acetamide

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